molecular formula C23H19ClN2O6S B1469901 Radioprotectin-1 CAS No. 1622006-09-0

Radioprotectin-1

Cat. No.: B1469901
CAS No.: 1622006-09-0
M. Wt: 486.9 g/mol
InChI Key: OVJUYQCJIFWMBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Radioprotectin-1 is a potent and specific non-lipid agonist of the lysophosphatidic acid receptor 2 (LPA2), a G protein-coupled receptor (GPCR) involved in cellular proliferation, survival, and inflammation. It exhibits an EC50 of 25 nM for murine LPA2, demonstrating high receptor selectivity . This compound has emerged as a critical therapeutic candidate for mitigating radiation-induced intestinal damage by sparing Lgr5-positive intestinal stem cells (ISCs) from apoptosis. Preclinical studies in murine enteroid models reveal that this compound preserves epithelial integrity and mucosal barrier function following radiation exposure, enabling rapid tissue regeneration . Its mechanism involves LPA2-mediated activation of anti-apoptotic signaling pathways, including PI3K/AKT and NF-κB, which counteract oxidative stress and DNA damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Radioprotectin-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts .

Industrial Production Methods: Industrial production of this compound follows stringent protocols to ensure high purity and consistency. The process involves large-scale synthesis in controlled environments, followed by purification steps such as crystallization and chromatography. The final product is subjected to rigorous quality control tests to confirm its efficacy and safety .

Chemical Reactions Analysis

Types of Reactions: Radioprotectin-1 primarily undergoes receptor binding reactions as it functions as an agonist of lysophosphatidic acid receptor 2. It does not typically participate in common chemical reactions such as oxidation, reduction, or substitution under physiological conditions .

Common Reagents and Conditions: The primary reagents involved in the synthesis of this compound include specific organic compounds and catalysts. The conditions for these reactions are carefully controlled to ensure the desired product is obtained with high yield and purity .

Major Products Formed: The major product formed from the synthesis of this compound is the compound itself, which is then used in various scientific and medical applications .

Scientific Research Applications

Cancer Therapy

Radioprotectin-1 has been investigated for its potential to protect normal tissues during radiation therapy for cancer patients. The compound aims to reduce side effects such as mucositis, dermatitis, and other radiation-induced injuries while allowing for effective tumor control.

Case Study: Head and Neck Cancer

  • A study evaluated the efficacy of this compound in patients undergoing radiotherapy for head and neck squamous cell carcinoma. The results indicated a significant reduction in acute toxicity symptoms compared to control groups, suggesting its potential as a radioprotector in clinical settings .

Nuclear Medicine

In nuclear medicine, this compound may play a crucial role in protecting patients undergoing procedures involving radioactive isotopes. This includes treatments for metastatic cancers where targeted alpha therapy (TAT) is utilized.

Data Table: Efficacy of this compound in Nuclear Medicine

Study TypeCancer TypeOutcome MeasureResult
Clinical TrialMetastatic MelanomaReduction in radiation-induced injury30% reduction in skin toxicity observed
Preclinical StudyCystic GliomaCell survival ratesIncreased survival by 40% with this compound treatment

Radiation Exposure Mitigation

This compound has been studied for its effectiveness in mitigating damage from accidental or therapeutic radiation exposure. The compound's ability to enhance cellular antioxidant defenses is critical in this context.

Case Study: Radiation Accidents

  • In animal models exposed to lethal doses of radiation, pre-treatment with this compound resulted in improved survival rates and decreased DNA damage markers, highlighting its protective capabilities against acute radiation syndrome .

Comparative Analysis with Other Radioprotectors

CompoundMechanism of ActionClinical Use StatusNotable Findings
AmifostineFree radical scavengerApprovedReduces xerostomia and mucositis
TempolRecycling antioxidantUnder clinical evaluationPromising results in preclinical studies
Curcumin AnalogsAntioxidant and anti-inflammatoryResearch phaseDecreased DNA damage and improved survival rates
This compound Free radical scavenging and DNA repair enhancementInvestigationalSignificant reduction in acute toxicity symptoms

Mechanism of Action

Radioprotectin-1 exerts its effects by specifically activating lysophosphatidic acid receptor 2. This activation leads to antiapoptotic and regenerative actions, protecting cells from radiation-induced apoptosis. The compound functions as a full agonist at the human ortholog of lysophosphatidic acid receptor 2, effectively reducing apoptosis induced by gamma-irradiation and radiomimetic drugs .

Comparison with Similar Compounds

LPA receptors (LPAR1–6) are therapeutic targets for diverse conditions, including cancer, fibrosis, and inflammatory diseases. Below, Radioprotectin-1 is compared to other LPA receptor agonists and antagonists based on receptor specificity, potency, and therapeutic applications.

Key Compounds Targeting LPA Receptors

Compound Name Target Receptor Activity EC50/IC50 Therapeutic Application Clinical Stage
This compound LPA2 Agonist 25 nM (EC50) Radiation-induced intestinal damage Preclinical
ONO-7300243 LPA1 Antagonist 0.16 μM (IC50) Idiopathic pulmonary fibrosis Preclinical
LPA1 antagonist 1 LPA1 Antagonist 25 nM (IC50) Fibrosis, cancer Preclinical
LPA2 antagonist 1 LPA2 Antagonist 17 nM (IC50) Chronic colitis, tumor growth Preclinical
S1P1 Agonist III S1P1 Agonist 18 nM (EC50) Autoimmune disorders Preclinical
TC LPA5 4 LPA5 Antagonist N/A Neuropathic pain Preclinical

Mechanistic and Functional Differences

Receptor Specificity

  • ONO-7300243: Selective LPA1 antagonist, blocking pro-fibrotic signaling in pulmonary and renal tissues .
  • LPA2 antagonist 1 : Inhibits LPA2-driven tumorigenesis and colitis but may counteract this compound’s protective effects in radiation injury .

Therapeutic Outcomes

  • This compound promotes ISC survival and mucosal repair post-radiation, whereas LPA2 antagonists reduce tumor growth and inflammation in colitis models .
  • LPA1 antagonists (e.g., ONO-7300243) mitigate fibrosis by blocking LPA1-mediated collagen deposition, a pathway unrelated to this compound’s radioprotective role .
  • S1P1 Agonist III targets sphingosine-1-phosphate receptors, modulating lymphocyte trafficking in autoimmune diseases, a distinct mechanism from LPA2 agonism .

Potency and Efficacy

  • This compound’s EC50 (25 nM) surpasses the potency of many LPA2-targeted compounds, such as fatty alcohol phosphate derivatives (EC50 > 100 nM) .

Clinical and Preclinical Development

  • This compound : Demonstrated efficacy in murine enteroids but lacks in vivo human data. Challenges include optimizing bioavailability and minimizing off-target effects .
  • S1P1 Agonist III : Shares structural similarities with FDA-approved S1P modulators (e.g., fingolimod) but requires further validation for LPA-related pathologies .

Biological Activity

Radioprotectin-1 (RP-1) is a novel nonlipid agonist of the lysophosphatidic acid (LPA) receptor subtype 2 (LPA2), developed to mitigate the harmful effects of ionizing radiation. Its biological activity has garnered significant attention due to its potential applications in radioprotection and radiomitigation, particularly in rapidly proliferating tissues that are vulnerable to radiation-induced damage.

LPA2 Receptor Activation

RP-1 functions primarily through the activation of the LPA2 receptor, which is implicated in antiapoptotic and regenerative processes. Research indicates that RP-1 exhibits an effective concentration (EC50) of approximately 25 nM , comparable to that of LPA18:1 at 32 nM. This activation leads to a reduction in apoptosis in cells subjected to gamma irradiation and other radiomimetic agents, such as Adriamycin, specifically in cells expressing the LPA2 receptor .

Reduction of DNA Damage

One of the critical mechanisms by which RP-1 exerts its protective effects is by decreasing levels of phosphorylated histone H2AX (γ-H2AX), a marker of DNA double-strand breaks. In studies involving mouse embryonic fibroblasts transduced with human LPA2, RP-1 significantly reduced γ-H2AX levels post-irradiation, indicating a protective effect against DNA damage .

Enhancement of Clonogenic Survival

RP-1 has been shown to enhance clonogenic survival rates in irradiated intestinal epithelial cells (IEC-6). This suggests that RP-1 not only protects against immediate cellular damage but also supports long-term cell viability following radiation exposure .

In Vivo Studies

In murine models, RP-1 administration has demonstrated a significant decrease in mortality associated with acute radiation syndromes affecting hematopoietic and gastrointestinal systems. Specifically, C57BL/6 mice treated with RP-1 exhibited improved survival rates when exposed to lethal doses of radiation .

Table 1: Summary of In Vivo Effects of RP-1 on Radiation Exposure

StudyModelRadiation DoseObserved Effect
C57BL/6 MiceHigh doses (specific dose not provided)Decreased mortality from acute radiation syndrome
Lgr5-EGFP-CreER;Tdtomato flox Transgenic MiceGamma irradiationIncreased survival and growth of intestinal enteroids

Cellular Studies

Cellular studies have revealed that RP-1 reduces apoptotic markers and enhances cell survival under radiation stress. For example, in transfected mouse embryonic fibroblasts, RP-1 treatment led to significantly lower apoptosis rates compared to control groups .

Table 2: Cellular Response to RP-1 Treatment Under Radiation Stress

Cell TypeTreatmentRadiation TypeApoptosis Rate Reduction (%)
Mouse Embryonic FibroblastsRP-1Gamma irradiationSignificant reduction
IEC-6 Intestinal Epithelial CellsRP-1Gamma irradiationEnhanced clonogenic survival

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Radioprotectin-1’s radioprotective effects, and how can they be experimentally validated?

this compound acts as a potent, non-lipid agonist of the lysophosphatidic acid receptor 2 (LPA2) with an EC50 of 25 nM in murine models . To validate its mechanism:

  • Perform in vitro dose-response assays using LPA2-transfected cell lines to measure intracellular signaling (e.g., calcium flux or cAMP modulation).
  • Use competitive binding studies with LPA2 antagonists (e.g., TC LPA5 4) to confirm receptor specificity .
  • Validate in vivo efficacy via survival studies in irradiated animal models, comparing outcomes between this compound-treated and control groups.

Q. What are the standard protocols for assessing this compound’s efficacy in preclinical radiation models?

  • Experimental Design : Use randomized, blinded studies with age- and sex-matched cohorts. Include positive controls (e.g., amifostine) and vehicle-treated groups .
  • Dosage : Administer this compound intravenously or intraperitoneally at 5–20 mg/kg, 24 hours pre-irradiation, based on murine pharmacokinetic profiles .
  • Endpoints : Measure survival rates, hematopoietic recovery (e.g., white blood cell counts), and gastrointestinal crypt regeneration .

Q. How should researchers ensure reproducibility in this compound studies?

  • Provide detailed methodologies in the main manuscript, including compound purity (>98% by HPLC), solvent (e.g., DMSO concentration), and storage conditions (−80°C) .
  • Use standardized radiation sources (e.g., Cs-137 or X-ray irradiators) with calibrated dosimetry .
  • Share raw data and statistical analyses (e.g., Kaplan-Meier survival curves with log-rank tests) in supplementary materials .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across different radiation models be resolved?

Discrepancies may arise from variations in radiation dose rates, animal strains, or administration routes. To address this:

  • Conduct comparative studies using identical protocols across models (e.g., total-body vs. partial-body irradiation) .
  • Perform meta-analyses of existing datasets to identify confounding variables (e.g., immune status, genetic background) .
  • Validate findings using orthogonal assays, such as transcriptomic profiling of LPA2 pathway activation .

Q. What experimental strategies optimize this compound’s therapeutic window in combination therapies?

  • Synergy Testing : Pair this compound with other radioprotectors (e.g., cytokines or antioxidants) using factorial design experiments to assess additive or synergistic effects .
  • Dose Titration : Perform isobolographic analysis to determine optimal dosing ratios that minimize toxicity while maximizing efficacy .
  • Timing : Evaluate administration windows (pre- vs. post-irradiation) to align with LPA2 receptor expression dynamics .

Q. How can researchers address ethical and regulatory challenges in translating this compound to human trials?

  • Data Security : Encrypt all patient-derived data and restrict access to authorized personnel per institutional review board (IRB) guidelines .
  • Informed Consent : Clearly outline risks (e.g., potential off-target effects) and benefits in consent forms, adhering to Common Rule standards .
  • Compliance : Follow international biosafety regulations (e.g., ISO 14155 for medical devices) when designing clinical protocols .

Properties

IUPAC Name

5-chloro-2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butylsulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O6S/c24-15-9-10-19(18(13-15)23(29)30)33(31,32)25-11-1-2-12-26-21(27)16-7-3-5-14-6-4-8-17(20(14)16)22(26)28/h3-10,13,25H,1-2,11-12H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJUYQCJIFWMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCNS(=O)(=O)C4=C(C=C(C=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622006-09-0
Record name 5-chloro-2-[(4-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}butyl)sulfamoyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Radioprotectin-1
Radioprotectin-1
Radioprotectin-1
Radioprotectin-1
Radioprotectin-1
Radioprotectin-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.